N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine . The resulting pyrazole is then subjected to further functionalization to introduce the nitro group and the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the sulfonamide moiety .
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-yl-amine: A simpler pyrazole derivative with similar structural features.
4-nitrobenzenesulfonamide: Contains the nitro and sulfonamide groups but lacks the pyrazole ring.
N-(2-phenylethyl)benzenesulfonamide: Similar sulfonamide structure but without the nitro and pyrazole groups.
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro group, and benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-4-nitro-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-21-13-12-17(20-21)15-22(14-11-16-5-3-2-4-6-16)28(26,27)19-9-7-18(8-10-19)23(24)25/h2-10,12-13H,11,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSCFZDGAYMRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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